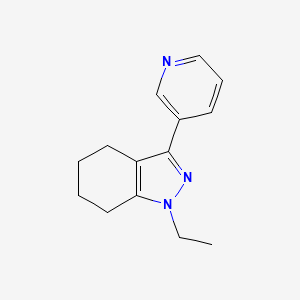

![molecular formula C12H12N4S B1479954 2-(3-(tiofeno-3-il)-4,5,6,7-tetrahidro-1H-pirazolo[4,3-c]piridin-1-il)acetonitrilo CAS No. 2098091-08-6](/img/structure/B1479954.png)

2-(3-(tiofeno-3-il)-4,5,6,7-tetrahidro-1H-pirazolo[4,3-c]piridin-1-il)acetonitrilo

Descripción general

Descripción

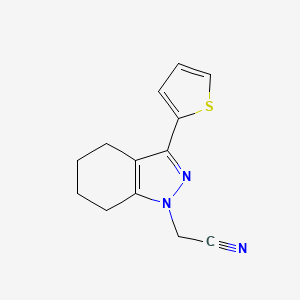

“2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile” is a complex organic compound. It contains a pyrazolo[4,3-c]pyridine core, which is a bicyclic system with a pyrazole ring fused to a pyridine ring . This compound also features a thiophene ring, which is a five-membered aromatic ring with a sulfur atom .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . In a two-step reaction, the first step involves the synthesis of (3Z,5E)-1-methyl-3,5-bis(thiophen-2-ylmethylene)piperidin-4-one derivatives by stirring a mixture of 1-methylpiperidin-4-one and substituted thiophene-carbaldehydes in the presence of methanol . In the second and final step, these compounds are refluxed with phenyl-hydrazine to achieve the target compounds .

Molecular Structure Analysis

The molecular structure of “2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile” is likely to be complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific substituents and their positions on the rings .

Chemical Reactions Analysis

The chemical reactions involving “2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile” would depend on the specific conditions and reagents used. The compound could potentially undergo a variety of reactions due to the presence of multiple reactive sites, including the nitrile group, the pyrazole and pyridine nitrogens, and the thiophene sulfur .

Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile” would depend on its specific structure. For example, the compound’s melting point, boiling point, density, and solubility would be influenced by factors such as the size and shape of the molecule, the presence of polar or nonpolar groups, and the specific intermolecular forces .

Aplicaciones Científicas De Investigación

- Los investigadores han sintetizado este compuesto y han encontrado que exhibe potentes actividades antiinflamatorias tanto in vitro como in vivo . Además, muestra propiedades antioxidantes prometedoras, incluida la actividad de eliminación de α, α-difenil-β-picrilhidrazilo y la inhibición de la peroxidación lipídica .

- Se han diseñado y sintetizado nuevos derivados de este compuesto como inhibidores de la tirosina kinasa del receptor del factor de crecimiento similar a la insulina 1 (IGF-1R). Estos derivados se probaron para sus actividades inhibitorias de la quinasa IGF-1R y sus citotoxicidades contra varias líneas celulares cancerosas . Se justifica una mayor exploración de su potencial inhibitorio de la quinasa.

- Los investigadores han empleado un método de una sola etapa para sintetizar este compuesto, que implica la reacción de 2-acetiltiofeno, 4-piridina carboxaldehído, acetato de amonio y cianoacetato de etilo en presencia de nitrato de cerio y amonio (CAN) y reflujo en etanol . Este enfoque sintético destaca su aplicabilidad en transformaciones químicas eficientes y directas.

Propiedades Antiinflamatorias y Antioxidantes

Inhibición de la Tirosina Kinasa IGF-1R

Metodología de Síntesis en una Sola Etapa

Safety and Hazards

Direcciones Futuras

The future directions for research on “2-(3-(thiophen-3-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)acetonitrile” could include further studies on its synthesis, properties, and potential applications. For example, it could be interesting to explore its potential as a pharmaceutical compound, given the reported anti-inflammatory properties of similar compounds .

Propiedades

IUPAC Name |

2-(3-thiophen-3-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridin-1-yl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N4S/c13-3-5-16-11-1-4-14-7-10(11)12(15-16)9-2-6-17-8-9/h2,6,8,14H,1,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYPSQQUTLLHQNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1N(N=C2C3=CSC=C3)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479871.png)

![1-Ethyl-3-phenyl-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole](/img/structure/B1479872.png)

![2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)ethan-1-ol](/img/structure/B1479875.png)

![2-(3-(thiophen-2-yl)-6,7-dihydrothiopyrano[4,3-c]pyrazol-1(4H)-yl)acetonitrile](/img/structure/B1479876.png)

![3-(Thiophen-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479881.png)

![1-Methyl-3-(piperidin-2-yl)-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B1479882.png)

![1-cyclopentyl-6-ethyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479888.png)

![3-(Pyridin-3-yl)-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1479892.png)

![1-(cyclobutylmethyl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B1479894.png)